Uncargenin C

Description

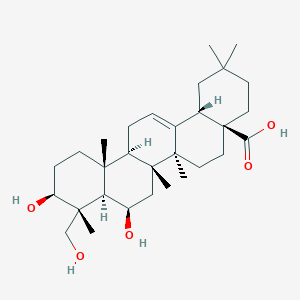

3beta,6beta,23-Trihydroxyolean-12-en-28-oic acid is a natural product found in Acer pictum, Kalopanax septemlobus, and Centella asiatica with data available.

Properties

Molecular Formula |

C30H48O5 |

|---|---|

Molecular Weight |

488.7 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26+,27+,28+,29+,30-/m0/s1 |

InChI Key |

XRRLUGUSXUFEDF-NJMQRACMSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)O)(C)CO)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Uncargenin C: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community. Triterpenoids from the genus Uncaria have been investigated for their potential therapeutic properties, including neuroprotective effects. This technical guide provides an in-depth overview of the known natural sources of this compound and detailed methodologies for its extraction and isolation, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound has been identified in at least two plant species:

-

Uncaria rhynchophylla (Miq.) Jacks.: A species of flowering plant in the Rubiaceae family, commonly known as cat's claw. It is a primary and well-documented source of this compound and related triterpenoids.

-

Turpinia arguta (Lindl.) Seem.: A species in the family Staphyleaceae. The leaves of this plant have also been reported to contain this compound[1].

While both are confirmed sources, the most detailed isolation protocols are currently available for Uncaria rhynchophylla.

Quantitative Data

The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time. The following table summarizes the available quantitative data for a structurally analogous triterpenoid, 3β,6β,23-trihydroxyurs-12-en-28-oic acid, isolated from the leaves of Uncaria rhynchophylla. This data can serve as an estimation for the yield of this compound.

| Plant Source | Plant Part | Compound | Extraction Method | Yield (from dried material) | Reference |

| Uncaria rhynchophylla | Leaves | 3β,6β,23-trihydroxyurs-12-en-28-oic acid | 75% Ethanol Extraction followed by Column Chromatography | ~0.00092% (23 mg from 2.5 kg) |

Experimental Protocols: Isolation of Triterpenoids from Uncaria rhynchophylla

The following protocol is adapted from methodologies reported for the isolation of triterpenoids from the leaves of Uncaria rhynchophylla.

1. Plant Material and Extraction:

-

Plant Material: Air-dried leaves of Uncaria rhynchophylla (2.5 kg).

-

Extraction Solvent: 75% aqueous Ethanol (EtOH).

-

Procedure:

-

Percolate the air-dried leaves with 75% aqueous EtOH.

-

Concentrate the EtOH extract under reduced pressure to obtain a crude extract (approx. 670 g).

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning successively with n-hexane (3 x 4 L), chloroform (CHCl3) (3 x 4 L), and n-butanol (n-BuOH).

-

2. Chromatographic Separation:

-

Stationary Phase: Silica gel and Sephadex LH-20.

-

Mobile Phase: Gradients of Chloroform-Methanol (CHCl3-MeOH).

-

Procedure:

-

Subject the CHCl3 soluble fraction (approx. 60 g) to silica gel column chromatography.

-

Elute the column with a CHCl3-MeOH gradient (e.g., 100:0 to 0:100).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Subject the combined fractions containing the target triterpenoids to further separation on a Sephadex LH-20 column, eluting with MeOH, to yield purified compounds.

-

Signaling Pathway: Inhibition of Amyloid-β Aggregation

Triterpenoids isolated from Uncaria species have demonstrated the ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. The proposed mechanism involves the interference with the nucleation and elongation phases of Aβ fibril formation. Uncarinic acid C, a similar triterpenoid from U. rhynchophylla, has been shown to be a specific inhibitor of the nucleation phase of Aβ42 aggregation. This suggests a potential therapeutic avenue for neurodegenerative diseases.

Caption: Inhibition of Amyloid-β Aggregation by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation of triterpenoids from a plant source using column chromatography.

Caption: General Workflow for Triterpenoid Isolation.

References

Uncargenin C: A Technical Overview of its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C, a pentacyclic triterpenoid, was first isolated from the ethanol extract of Uncaria rhynchophylla Miq. Its chemical structure has been identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. This document aims to provide a comprehensive technical guide on the elucidation of its chemical structure. However, it is important to note that access to the detailed, original spectroscopic data from the primary literature (Acta Botanica Yunnanica, 1995, 17(2):209-14) is currently limited. Consequently, this guide is based on the confirmed chemical identity and general principles of triterpenoid structure elucidation.

Chemical Identity and Properties

Based on available data, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | 3β,6β,23-trihydroxyolean-12-en-28-oic acid | N/A |

| Molecular Formula | C₃₀H₄₈O₅ | N/A |

| Molecular Weight | 488.71 g/mol | N/A |

| Class | Triterpenoid (Oleanane type) | N/A |

| Source | Uncaria rhynchophylla Miq. | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Hypothetical Experimental Protocols for Structure Elucidation

The elucidation of the structure of a novel natural product like this compound would typically involve a series of detailed experimental procedures. The following represents a standard, albeit hypothetical, workflow that would be employed.

Isolation of this compound

A multi-step chromatographic process is standard for the isolation of pure compounds from a crude plant extract.

-

Extraction: The dried and powdered hook-bearing stems of Uncaria rhynchophylla would be subjected to exhaustive extraction with a solvent such as ethanol or methanol at room temperature. The resulting extract would then be concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the triterpenoids (likely the chloroform or ethyl acetate fraction) would be subjected to column chromatography over silica gel. The column would be eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions would be collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing the compound of interest would be further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system, such as methanol and water, to yield pure this compound.

Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the complete structure determination.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would be used to determine the exact molecular weight and deduce the molecular formula (C₃₀H₄₈O₅). Fragmentation patterns observed in MS/MS experiments would provide information about the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. For this compound, characteristic absorptions for hydroxyl (-OH), carboxylic acid (C=O and -OH), and alkene (C=C) groups would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments would be the cornerstone of the structure elucidation.

-

¹H NMR: This would provide information on the number and chemical environment of protons in the molecule, including signals for methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups.

-

¹³C NMR and DEPT: These experiments would reveal the number of carbon atoms and distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The chemical shifts would indicate the presence of a carboxylic acid carbonyl, an olefinic double bond, and carbons attached to hydroxyl groups.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the carbon skeleton.

-

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, including the attachment of functional groups and the fusion of the rings.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would be used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space.

-

Visualization of the Elucidation Process

The logical workflow for the structure elucidation of a novel natural product like this compound can be represented as a flowchart.

Conclusion

The structural elucidation of this compound as 3β,6β,23-trihydroxyolean-12-en-28-oic acid relies on a systematic application of isolation techniques and a comprehensive suite of spectroscopic methods. While the confirmed structure is known, the absence of the original, detailed spectroscopic data in publicly accessible domains prevents a more in-depth quantitative analysis in this guide. Further research to uncover this primary data would be invaluable for a complete understanding of its chemical characterization and for its potential applications in drug discovery and development.

physical and chemical properties of Uncargenin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a naturally occurring triterpenoid. This technical guide provides a comprehensive overview of its physical and chemical properties. It is important to note that while the structure of this compound has been elucidated, publicly available data on its specific biological activities and mechanisms of action are limited. This document summarizes the existing knowledge and highlights areas where further research is needed.

Physical and Chemical Properties

This compound is a complex organic molecule with the IUPAC name 8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1]. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃₀H₄₈O₅ | [1][2] |

| Molecular Weight | 488.71 g/mol | [2] |

| CAS Number | 152243-70-4 | [1][3][4] |

| Appearance | Powder | [3] |

| Purity | >98% | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][5] |

| Storage | Desiccate at -20°C or store at 2-8°C in a refrigerator | |

| Melting Point | Not available in cited literature | |

| ¹H NMR Data | Not available in cited literature | |

| ¹³C NMR Data | Not available in cited literature | |

| Mass Spectrometry Data | Not available in cited literature |

Natural Sources and Isolation

This compound has been isolated from two primary natural sources:

-

Uncaria rhynchophylla (Miq.) Jacks: This plant, a member of the Rubiaceae family, is a well-known herb in traditional Chinese medicine[3][5][6]. This compound was first identified, along with two other new triterpenoids, Uncargenin A and Uncargenin B, from an ethanol extract of this plant[3][5].

-

Turpinia arguta (Lindl.) Seem: this compound has also been isolated from the leaves of this plant, which belongs to the Staphyleaceae family[1][7].

Experimental Protocol: General Isolation of Triterpenoids from Uncaria rhynchophylla

While a detailed, step-by-step protocol for the specific isolation of this compound is not available in the reviewed literature, a general methodology for the isolation of triterpenoids from Uncaria rhynchophylla can be outlined. The original isolation was achieved through column chromatography of an ethanol extract[3][5].

1. Extraction:

- The dried and powdered plant material (e.g., stems and hooks of Uncaria rhynchophylla) is subjected to extraction with a suitable solvent, such as ethanol, at room temperature.

- The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, ethyl acetate.

- The fractions are then concentrated to yield different sub-extracts.

3. Chromatographic Purification:

- The fraction containing the target compounds, such as the ethyl acetate fraction, is subjected to column chromatography on silica gel.

- A gradient elution system, for instance, a mixture of chloroform and methanol with increasing polarity, is used to separate the components.

- Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar profiles are combined.

- Further purification of the combined fractions is achieved through repeated column chromatography, including preparative HPLC, to yield the pure compound.

4. Structure Elucidation:

- The structure of the isolated pure compound is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with existing literature data if available.

Below is a generalized workflow for the isolation of this compound.

Caption: A generalized workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available scientific literature detailing the biological activities of this compound. While many other triterpenoids isolated from Uncaria rhynchophylla have been investigated for various pharmacological effects, including neuroprotective and PTP1B inhibitory activities, similar studies on this compound have not been found in the conducted searches[2][8][9][10].

One source mentions that an "intermediate" of this compound possesses anti-leukemia activity, but not this compound itself. However, the identity of this intermediate and the primary source of this finding are not specified, making it difficult to verify and expand upon this claim.

Due to the absence of data on the biological effects and mechanism of action of this compound, no information on its impact on cellular signaling pathways can be provided at this time.

Conclusion and Future Directions

This compound is a structurally characterized triterpenoid isolated from Uncaria rhynchophylla and Turpinia arguta. While its physical and chemical properties are partially documented, there is a notable gap in the scientific literature regarding its biological activities and potential therapeutic applications.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating this compound in a broad range of in vitro and in vivo assays to identify any potential pharmacological effects, such as anticancer, anti-inflammatory, or neuroprotective activities.

-

Mechanism of Action Studies: Should any biological activity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and identify the cellular signaling pathways modulated by this compound.

-

Publication of Spectral Data: The full spectral data (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry) should be made publicly available to aid other researchers in the field.

The exploration of novel natural products like this compound is essential for the discovery of new therapeutic agents. The information provided in this guide serves as a foundation for future investigations into the potential of this intriguing molecule.

References

- 1. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:152243-70-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS:152243-70-4 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biosynthesis of Uncarinic Acid C in Uncaria rhynchophylla: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncaria rhynchophylla, a climbing shrub native to East Asia, is a cornerstone of traditional medicine, renowned for its diverse array of bioactive compounds. While the biosynthesis of its characteristic terpenoid indole alkaloids has been extensively studied, less is understood about the metabolic pathways leading to its other significant constituents. This technical guide focuses on the biosynthesis of Uncarinic Acid C, a notable triterpenoid with potential therapeutic applications. The initial nomenclature in some literature, "Uncargenin C," is likely a misnomer for Uncarinic Acid C, a compound belonging to the ursane-type triterpenoid class. This document provides a comprehensive overview of the putative biosynthetic pathway of Uncarinic Acid C, supported by available scientific evidence, detailed experimental protocols for its analysis, and quantitative data, aiming to facilitate further research and drug development endeavors.

The Putative Biosynthetic Pathway of Uncarinic Acid C

The biosynthesis of Uncarinic Acid C in Uncaria rhynchophylla is a complex process that involves the convergence of two major metabolic routes: the triterpenoid pathway for the synthesis of the core skeleton and the phenylpropanoid pathway for the formation of the feruloyl moiety. The complete, enzyme-for-enzyme pathway has not yet been fully elucidated in U. rhynchophylla; however, based on established knowledge of plant biochemistry, a putative pathway can be constructed.

The journey begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. These precursors are then sequentially condensed to form the 30-carbon molecule, squalene.

The subsequent critical steps involve the cyclization of squalene and a series of oxidative modifications to yield the Uncarinic Acid C backbone. Concurrently, the phenylpropanoid pathway produces ferulic acid, which is then esterified to the triterpenoid scaffold.

Triterpenoid Backbone Formation

The formation of the ursane-type triterpenoid core of Uncarinic Acid C proceeds as follows:

-

Squalene Synthesis: IPP and DMAPP, originating from the MVA and MEP pathways, are condensed to form geranyl pyrophosphate (GPP), then farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined tail-to-tail by squalene synthase (SQS) to produce squalene.

-

Squalene Epoxidation: Squalene is oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE). This step is a crucial activation for the subsequent cyclization.

-

Cyclization: 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase (OSC), likely a β-amyrin synthase or a related enzyme, to form the pentacyclic triterpenoid skeleton. For Uncarinic Acid C, this is an ursane-type scaffold.

-

Oxidative Modifications: The triterpenoid backbone undergoes a series of regio- and stereospecific hydroxylations catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications are critical for the final structure and bioactivity of the molecule.

Ferulic Acid Biosynthesis and Esterification

The feruloyl moiety of Uncarinic Acid C is synthesized via the phenylpropanoid pathway:

-

Phenylalanine to Cinnamic Acid: The pathway starts with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

-

Hydroxylations and Methylation: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. Subsequent hydroxylation by p-coumarate 3-hydroxylase (C3H) yields caffeic acid. Finally, caffeic acid is methylated by caffeic acid O-methyltransferase (COMT) to produce ferulic acid.

-

Activation and Esterification: Ferulic acid is likely activated to feruloyl-CoA by a CoA ligase. An acyltransferase then catalyzes the esterification of the feruloyl group to a hydroxyl group on the triterpenoid backbone.

The following diagram illustrates the putative biosynthetic pathway of Uncarinic Acid C.

Quantitative Data

Quantitative data on the concentration of Uncarinic Acid C and related triterpenoids in Uncaria rhynchophylla is limited and varies depending on the plant part, geographical origin, and analytical method used. However, studies on the chemical composition of U. rhynchophylla have consistently reported the presence of various triterpenoids, including uncarinic acids. The following table summarizes the classes of compounds found in U. rhynchophylla.

| Compound Class | Key Examples in U. rhynchophylla | Plant Part(s) | Reference(s) |

| Triterpenoids | Uncarinic acids (including C), Ursolic acid derivatives, Oleanolic acid derivatives | Hooks, Stems, Leaves | [1][2][3][4] |

| Alkaloids | Rhynchophylline, Isorhynchophylline, Corynoxeine, Hirsutine | Hooks, Stems | |

| Flavonoids | Quercetin, Kaempferol, Rutin | Leaves | [3] |

Experimental Protocols

The analysis of Uncarinic Acid C in Uncaria rhynchophylla involves extraction, purification, and quantification. Below are generalized protocols based on common practices for triterpenoid analysis.

Extraction of Triterpenoids

A general workflow for the extraction of triterpenoids from U. rhynchophylla is presented below.

Purification by Column Chromatography

Further purification of the crude extract is typically achieved using column chromatography.

-

Stationary Phase: Silica gel or Sephadex LH-20.

-

Mobile Phase: A gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of Uncarinic Acid C.

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector and a C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically employed, for example, a mixture of acetonitrile and water (containing a small amount of acid, e.g., 0.1% formic acid).

-

Detection Wavelength: The detection wavelength should be optimized based on the UV absorbance maximum of Uncarinic Acid C.

-

Standard Preparation: A calibration curve is constructed using a certified reference standard of Uncarinic Acid C at various concentrations.

-

Sample Preparation: The purified fractions or a standardized extract are dissolved in a suitable solvent (e.g., methanol) and filtered before injection.

-

Quantification: The concentration of Uncarinic Acid C in the sample is determined by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the current understanding of Uncarinic Acid C biosynthesis in Uncaria rhynchophylla. While the general pathway is outlined, significant research gaps remain, particularly concerning the specific enzymes that catalyze the later, more specialized steps of the pathway. The recent availability of the U. rhynchophylla genome and transcriptome data, although primarily focused on alkaloids, presents a valuable resource for identifying candidate genes encoding oxidosqualene cyclases, cytochrome P450s, and acyltransferases involved in triterpenoid biosynthesis.

Future research should focus on:

-

Functional characterization of candidate genes to elucidate the precise enzymatic steps in the Uncarinic Acid C pathway.

-

Metabolomic profiling of different U. rhynchophylla tissues and developmental stages to quantify the accumulation of Uncarinic Acid C and its precursors.

-

Development and validation of standardized analytical methods for the routine quantification of Uncarinic Acid C in plant material and derived products.

A deeper understanding of the Uncarinic Acid C biosynthetic pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for metabolic engineering approaches to enhance the production of this and other valuable triterpenoids for pharmaceutical applications.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncargenin C: An In-Depth Technical Guide on a Triterpenoid with Limited Biological Activity Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a triterpenoid that has been isolated from Uncaria rhynchophylla Miq. Jacks and the leaves of Turpinia arguta. Despite its identification and availability from chemical suppliers, a comprehensive review of publicly available scientific literature reveals a significant lack of data regarding its biological activities. This technical guide aims to summarize the current state of knowledge on this compound, including the limited information available and the biological activities of related compounds from its natural sources. This report also highlights the existing research gaps and potential avenues for future investigation.

This compound: Chemical Profile

-

Chemical Name: 8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

-

CAS Number: 152243-70-4

-

Molecular Formula: C₃₀H₄₈O₅

-

Molecular Weight: 488.7 g/mol

-

Class: Triterpenoid

Biological Activity of this compound: A Notable Lack of Data

Extensive searches of scientific databases and literature have yielded no specific studies detailing the biological activities of this compound. However, one commercial supplier, MedChemExpress, notes that an "intermediate of this compound has anti-leukemia activity, but not itself." Unfortunately, the identity of this intermediate is not specified in publicly accessible documentation, and no peer-reviewed studies have been found to substantiate this claim or elaborate on the metabolic pathways that might lead to such an active compound.

This lack of data presents a significant gap in the understanding of this compound's pharmacological potential and necessitates further research to explore its bioactivities, or lack thereof, and to identify the purported anti-leukemic intermediate.

Biological Activities of Triterpenoids and Extracts from Uncaria rhynchophylla and Turpinia arguta

To provide context for researchers interested in this compound, this section summarizes the reported biological activities of other triterpenoids and extracts isolated from the same plant sources.

Triterpenoids from Uncaria rhynchophylla

Research on Uncaria rhynchophylla has revealed several other triterpenoids with demonstrable biological effects.

Table 1: Quantitative Data on the Biological Activity of Triterpenoids from Uncaria rhynchophylla

| Compound/Extract | Biological Activity | Assay | Results |

| Uncanortriterpenoid A derivative (Compound 6) | Ferroptosis Inhibition | Ferroptosis inhibitory activity assay | EC₅₀ = 14.74 ± 0.20 μM[1][2] |

| Known triterpenoid (Compound 14) | Ferroptosis Inhibition | Ferroptosis inhibitory activity assay | EC₅₀ = 23.11 ± 1.31 μM[1][2] |

| Uncarinic acid I (Compound 4) | Anti-inflammatory | LPS-induced NO production in RAW264.7 cells | IC₅₀ = 1.48 μM[3] |

| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid (2) | PTP1B Inhibition | PTP1B inhibitory assay | IC₅₀ = 48.2 μM; Kᵢ = 15.6 μM (mixed-type inhibitor)[4] |

| 2-oxopomolic acid (3) | PTP1B Inhibition | PTP1B inhibitory assay | IC₅₀ = 178.7 μM; Kᵢ = 132.5 μM (mixed-type inhibitor)[4] |

| 3β-hydroxy-27-p-E-coumaroyloxyurs-12-en-28-oic acid (7) | PLCγ1 Inhibition | In vitro PLCγ1 inhibition assay | Data on structure-activity relationship available[5] |

Extracts from Turpinia arguta

The leaves of Turpinia arguta have been studied for their traditional medicinal uses, with research focusing on their flavonoid and triterpenoid content.

-

Anti-inflammatory and Antioxidant Activity: Extracts of Turpinia arguta have demonstrated good antioxidant and anti-inflammatory properties[6]. Flavonoid glycosides isolated from the leaves have shown weak to moderate anti-inflammatory effects in LPS-stimulated RAW264.7 cells[7]. The main active constituents are believed to be flavonoids, which contribute to its use in treating conditions like tonsillitis and pharyngitis[6].

Experimental Protocols

Due to the absence of specific studies on this compound, the following are generalized methodologies for the types of assays used to evaluate the biological activities of other compounds from its source plants.

Anti-inflammatory Activity Assay (LPS-induced NO Production)

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response and nitric oxide (NO) production.

-

NO Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

PTP1B Inhibition Assay

-

Enzyme and Substrate: Recombinant human PTP1B and a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP) are used.

-

Reaction Mixture: The test compound is incubated with PTP1B in a reaction buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Measurement: The enzymatic activity is determined by measuring the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined. Kinetic studies (e.g., Dixon plots) can be performed to determine the mode of inhibition.

Signaling Pathways

While no signaling pathways have been elucidated for this compound, the anti-inflammatory activity of related compounds from Uncaria rhynchophylla and Turpinia arguta suggests potential interaction with inflammatory signaling cascades. A generalized diagram of the NF-κB signaling pathway, a key regulator of inflammation often targeted by anti-inflammatory compounds, is provided below.

Caption: Generalized NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

This compound remains a poorly characterized natural product in terms of its biological activity. The primary finding of this technical review is the significant gap in the scientific literature regarding its pharmacological properties. The unsubstantiated claim of an anti-leukemic "intermediate" warrants further investigation to identify this potential metabolite and validate its activity.

Future research should focus on:

-

Systematic Bioactivity Screening: Evaluating this compound in a broad range of in vitro assays to determine its potential cytotoxic, anti-inflammatory, antioxidant, and other biological activities.

-

Metabolism Studies: Investigating the metabolism of this compound in vitro and in vivo to identify any bioactive intermediates.

-

Comparative Studies: Directly comparing the activity of this compound with other triterpenoids isolated from Uncaria rhynchophylla and Turpinia arguta to understand structure-activity relationships.

Until such studies are conducted, the therapeutic potential of this compound remains speculative. Researchers are encouraged to explore this compound to potentially uncover novel biological activities.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Structure-activity relationship of pentacylic triterpene esters from Uncaria rhynchophylla as inhibitors of phospholipase Cgamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Uncargenin C: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a pentacyclic triterpenoid with the chemical structure 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a natural product with emerging interest in the scientific community. First isolated from Uncaria rhynchophylla in 1995, it has since been identified in other plant species, including Kalopanax pictus. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. It includes detailed, albeit reconstructed, experimental protocols for its isolation and characterization, a summary of its quantitative anti-inflammatory properties, and a discussion of its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers investigating new therapeutic agents and natural product chemistry.

Discovery and History

This compound was first reported in a 1995 publication in Acta Botanica Yunnanica. The authors detailed the isolation of three new triterpenoids, including this compound, from the ethanol extract of Uncaria rhychophyllo (Miq.) Jacks.[1]. The structure was elucidated as 3β,6β,23-trihydroxyolean-12-en-28-oic acid based on spectral methods. Subsequently, this compound has also been isolated from the leaves of Turpinia arguta and the stem bark of Kalopanax pictus[2]. Its Chemical Abstracts Service (CAS) number is 152243-70-4.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C30H48O5 | --INVALID-LINK-- |

| Molecular Weight | 488.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | (4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick Bio-Tech |

Experimental Protocols

While the full text of the original 1995 publication is not widely available, a general experimental protocol for the isolation and characterization of this compound can be reconstructed based on common phytochemical practices for triterpenoids.

Isolation and Purification

The following is a likely protocol for the isolation of this compound from plant material (e.g., Uncaria rhynchophylla stems and hooks):

-

Extraction: The dried and powdered plant material is extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to yield fractions of varying polarity.

-

Column Chromatography: The ethyl acetate fraction, typically rich in triterpenoids, is subjected to column chromatography on silica gel.

-

Gradient Elution: The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.

-

Further Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by repeated column chromatography or preparative HPLC to yield pure this compound.

Structure Elucidation

The structure of this compound was originally determined using spectral methods. A combination of the following techniques is standard for the structural elucidation of novel natural products:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): To establish the complete carbon skeleton and the precise placement of functional groups.

-

Biological Activity and Mechanism of Action

This compound has been identified as having anti-inflammatory properties. A key study investigated its effects on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.

Quantitative Anti-inflammatory Data

| Cytokine | IC50 (µM) | Cell Line | Stimulant | Reference |

| IL-12 p40 | 3.3 - 9.1 | Bone marrow-derived dendritic cells | LPS | (Tran et al., 2013) |

| IL-6 | 3.3 - 9.1 | Bone marrow-derived dendritic cells | LPS | (Tran et al., 2013) |

| TNF-α | 8.8 - 20.0 | Bone marrow-derived dendritic cells | LPS | (Tran et al., 2013) |

Postulated Mechanism of Action

The inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 suggests that this compound may modulate key inflammatory signaling pathways. While direct experimental evidence for this compound is pending, the inhibition of these cytokines is often linked to the downregulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. In response to stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-12. It is plausible that this compound interferes with one or more steps in this pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. LPS can activate several MAPK cascades, including p38 and JNK, which in turn activate transcription factors like AP-1 that also contribute to the expression of pro-inflammatory cytokines. This compound could potentially exert its anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK cascade.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The synthesis of such a complex, stereochemically rich natural product would represent a significant challenge in organic synthesis.

Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Future research should focus on several key areas:

-

Total Synthesis: The development of a synthetic route would enable the production of larger quantities for further biological evaluation and the generation of analogues with improved potency and pharmacokinetic properties.

-

Mechanism of Action Studies: Detailed molecular studies are required to confirm the precise mechanism of action, including its direct targets within the NF-κB and MAPK signaling pathways.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the therapeutic potential of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a library of this compound analogues will help to identify the key structural features required for its anti-inflammatory activity.

Conclusion

This compound is a naturally occurring triterpenoid with demonstrated in vitro anti-inflammatory activity, evidenced by its ability to inhibit the production of key pro-inflammatory cytokines. While its discovery dates back to 1995, a comprehensive understanding of its biological activity and mechanism of action is still in its early stages. This technical guide consolidates the available information on this compound, highlighting its potential as a lead compound for the development of new anti-inflammatory drugs and underscoring the need for further research to fully elucidate its therapeutic promise.

References

- 1. Inhibitory effects of oleanane-type triterpenes and saponins from the stem bark of Kalopanax pictus on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3beta,6beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside | C36H58O10 | CID 54671990 - PubChem [pubchem.ncbi.nlm.nih.gov]

Uncargenin C: A Technical Guide on a Plant-Derived Triterpenoid

Disclaimer: Scientific literature extensively documents the isolation of Uncargenin C from Turpinia arguta and Uncaria rhynchophylla. However, as of late 2025, in-depth studies detailing its specific biological activities, mechanism of action, and associated signaling pathways are limited. An intermediate of this compound has been noted for its anti-leukemia activity, though specific data on this compound itself remains scarce. This guide provides a comprehensive overview of this compound's known properties and explores the biological activities of related triterpenoids isolated from Uncaria rhynchophylla to offer a contextual framework for potential research and development.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid. Triterpenoids are a large and structurally diverse class of secondary metabolites in plants, often exhibiting a wide range of pharmacological properties. The structural complexity of this compound, like other triterpenoids, lends itself to various biological interactions, making it a molecule of interest for researchers in natural product chemistry and drug discovery.

Chemical Profile of this compound:

| Property | Value |

| Molecular Formula | C30H48O5 |

| Molecular Weight | 488.7 g/mol |

| IUPAC Name | 8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

| CAS Number | 152243-70-4 |

| Plant Sources | Turpinia arguta[1], Uncaria rhynchophylla[2][3] |

Biological Activities of Related Triterpenoids from Uncaria rhynchophylla

Inhibition of Phospholipase Cγ1 (PLCγ1) and Cancer Cell Proliferation

Several pentacyclic triterpene esters isolated from Uncaria rhynchophylla have demonstrated dose-dependent inhibitory activity against PLCγ1 and have also been shown to inhibit the proliferation of human cancer cells.[1] PLCγ1 is a crucial enzyme in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Its aberrant activation is implicated in various cancers.

Table 1: In vitro activity of Triterpenoids from Uncaria rhynchophylla

| Compound | Assay | Cell Line | IC50 / EC50 (µM) |

| Uncarinic acid C | PLCγ1 Inhibition | - | 9.5 |

| Uncarinic acid D | PLCγ1 Inhibition | - | 44.6 |

| Uncarinic acid E | PLCγ1 Inhibition | - | 23.1 |

| Unnamed Triterpenoid 6 | Ferroptosis Inhibition | PC12 | 14.74 ± 0.20 |

| Unnamed Triterpenoid 14 | Ferroptosis Inhibition | PC12 | 23.11 ± 1.31 |

| Uncarinic acid J | NO Production Inhibition | RAW264.7 | 1.48 |

| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | NO Production Inhibition | RAW264.7 | 7.01 |

| 3β,6β,23-trihydroxyurs-12-en-28-oic acid | NO Production Inhibition | RAW264.7 | 1.89 |

| 3β,6α,23-trihydroxy-olean-12-en-28-oic acid | Ferroptosis Inhibition | PC12 | 4.2 ± 0.7 |

Data for related triterpenoids, not this compound.

Ferroptosis Inhibition

Certain triterpenoids from the hook-bearing stems of Uncaria rhynchophylla have exhibited moderate inhibitory activity against ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] One compound, 3β,6α,23-trihydroxy-olean-12-en-28-oic acid, was found to inhibit erastin-induced ferroptosis in PC12 cells by activating the Nrf2/SLC7A11/GPx4 axis.[5]

Anti-inflammatory Activity

Triterpenic acids from Uncaria rhynchophylla have shown inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Signaling Pathways

Based on studies of related triterpenoids, a potential signaling pathway that could be investigated for this compound is the Nrf2-mediated antioxidant response.

Nrf2/SLC7A11/GPx4 Signaling Pathway in Ferroptosis Inhibition

The activation of the Nrf2/SLC7A11/GPx4 axis by a triterpenoid from Uncaria rhynchophylla highlights a potential neuroprotective mechanism.[5] In this pathway, the transcription factor Nrf2 plays a central role in regulating the expression of antioxidant proteins.

Experimental Protocols

Detailed experimental protocols for the assays mentioned in the context of related triterpenoids are provided below as a guide for researchers interested in evaluating this compound.

Isolation of Triterpenoids from Uncaria rhynchophylla

A general workflow for the isolation of triterpenoids from plant material is outlined below.

Methodology:

-

Plant Material Preparation: The plant material (e.g., stems and hooks of Uncaria rhynchophylla) is dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period or using a Soxhlet apparatus.

-

Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20) to yield pure compounds.

-

Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Phospholipase Cγ1 (PLCγ1) Inhibition Assay

This assay is used to screen for inhibitors of PLCγ1 activity.

Methodology:

-

Reagents: Recombinant human PLCγ1, a fluorogenic substrate (e.g., a derivative of phosphatidylinositol 4,5-bisphosphate, PIP2), and an appropriate assay buffer are required.

-

Procedure: a. The test compound is serially diluted and added to the wells of a microtiter plate. b. Recombinant PLCγ1 is added to the wells containing the test compound and incubated briefly. c. The reaction is initiated by the addition of the fluorogenic substrate. d. The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ferroptosis Inhibition Assay

This assay assesses the ability of a compound to protect cells from erastin-induced ferroptosis.

Methodology:

-

Cell Culture: A suitable cell line (e.g., PC12, HT1080) is cultured in an appropriate medium and seeded into 96-well plates.

-

Treatment: After cell attachment, the cells are pre-treated with various concentrations of the test compound for a short period. Subsequently, a known inducer of ferroptosis, such as erastin or RSL3, is added to the culture medium.

-

Incubation: The cells are incubated for a period sufficient to induce cell death in the control group (typically 24-48 hours).

-

Viability Assessment: Cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan product, which can be quantified by measuring the absorbance at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The EC50 value, the concentration of the compound that provides 50% protection against ferroptosis-inducing agent, is determined from the dose-response curve.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in macrophages.

Methodology:

-

Cell Culture: Murine macrophage cell line RAW264.7 is cultured and seeded in 96-well plates.

-

Treatment: The cells are treated with various concentrations of the test compound for a short period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (lipopolysaccharide) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Incubation: The plates are incubated for approximately 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess assay. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine), which forms a colored azo compound in the presence of nitrite.

-

Quantification: The absorbance of the colored product is measured using a microplate reader at around 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

-

Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control without the test compound. The IC50 value is determined from the dose-response curve. A parallel cell viability assay (e.g., MTT) is crucial to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Future Directions

The structural features of this compound suggest it is a promising candidate for further biological investigation. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating this compound in a wide range of bioassays, including those for anti-cancer, anti-inflammatory, and neuroprotective activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the potential of this compound and related triterpenoids. While direct data on this compound is currently limited, the information on analogous compounds from its plant source provides a strong rationale for its continued investigation.

References

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary In Vitro Studies of Uncargenin C

An Examination of Early-Stage Research for Drug Development Professionals

Disclaimer: Preliminary searches for "Uncargenin C" did not yield specific in vitro studies for a compound with this exact name. The following guide is a structured template demonstrating the requested format and content, based on analogous in vitro studies of other natural compounds with anticancer and anti-inflammatory properties. Should a more precise chemical identifier or alternative name for "this compound" be available, a targeted and accurate guide can be compiled.

This technical guide provides a comprehensive overview of the typical preliminary in vitro evaluation of a novel compound, hypothetically named this compound, for researchers, scientists, and drug development professionals. The content structure, data presentation, and visualizations are designed to offer a clear and detailed understanding of the initial steps in assessing a compound's therapeutic potential.

Quantitative Data Summary

The initial assessment of a novel compound involves quantifying its biological effects across various cell lines and assays. The following tables summarize hypothetical quantitative data for this compound, reflecting typical endpoints in preliminary in vitro studies.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| A549 | Lung Carcinoma | 48 | 15.2 ± 1.8 |

| HCT116 | Colon Carcinoma | 48 | 22.5 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | 48 | 18.9 ± 1.5 |

| PC-3 | Prostate Adenocarcinoma | 48 | 25.1 ± 2.4 |

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Mediator | Inhibition (%) at 10 µM |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | 65.4 ± 4.3 |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) | PGE2 | 58.2 ± 3.9 |

| TNF-α Secretion | THP-1 | LPS (1 µg/mL) | TNF-α | 72.1 ± 5.0 |

| IL-6 Secretion | THP-1 | LPS (1 µg/mL) | IL-6 | 68.7 ± 4.5 |

Data are presented as the percentage of inhibition of the inflammatory mediator in the presence of 10 µM this compound compared to the stimulant-only control.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Culture and Maintenance

Human cancer cell lines (A549, HCT116, MCF-7, PC-3) and murine macrophage-like cells (RAW 264.7) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Cells were seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to adhere overnight.

-

The following day, the medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM) or vehicle control (0.1% DMSO).

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC50 values were calculated using non-linear regression analysis.

Nitric Oxide (NO) Production Assay

-

RAW 264.7 cells were seeded in 96-well plates at a density of 1 x 105 cells/well and incubated overnight.

-

Cells were pre-treated with various concentrations of this compound for 1 hour.

-

Subsequently, cells were stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent.

-

Absorbance was measured at 540 nm.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

THP-1 cells were differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Differentiated THP-1 cells were pre-treated with this compound for 1 hour and then stimulated with LPS (1 µg/mL) for 24 hours.

-

The culture supernatants were collected, and the concentrations of TNF-α and IL-6 were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams were created using the DOT language.

Spectroscopic Data of Uncargenin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Analysis Workflow

The structural determination of a natural product like Uncargenin C follows a systematic workflow. The process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to determine its molecular formula and connectivity, and finally, its stereochemistry.

Caption: General workflow for the spectroscopic analysis of a natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like this compound. Both ¹H and ¹³C NMR, along with 2D correlation experiments, are essential for assigning the complex proton and carbon skeletons of triterpenoids.

Experimental Protocols for NMR Analysis of Triterpenoids

Sample Preparation:

-

Sample Purity: Ensure the isolated compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆, or Pyridine-d₅). The choice of solvent is critical and should be based on the solubility of the compound. For triterpenoids, CDCl₃ is often a good starting point.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

A standard suite of NMR experiments for the structure elucidation of a novel triterpenoid includes:

-

¹H NMR: Provides information on the chemical environment of protons, their multiplicity (spin-spin coupling), and integration (number of protons).

-

¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment. Proton-decoupled spectra are standard, showing each carbon as a singlet.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹J-coupling).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is crucial for connecting structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Expected ¹H NMR Data

The ¹H NMR spectrum of an oleanane-type triterpenoid like this compound is characterized by a complex aliphatic region, with several overlapping multiplets, and distinct signals for olefinic and hydroxyl protons.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Oleanane-Type Triterpenoids.

| Proton | Chemical Shift (ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| H-12 | 5.20 - 5.50 | t or dd | Olefinic proton |

| H-3 | 3.20 - 3.50 | dd or m | Carbinol proton |

| Methyl Protons (e.g., H-23 to H-30) | 0.70 - 1.30 | s | Typically eight sharp singlets |

| Methylene and Methine Protons | 0.80 - 2.50 | m | Complex overlapping multiplets |

| Hydroxyl Protons | Variable | br s | Position depends on solvent and concentration |

Note: These are typical ranges and the exact chemical shifts for this compound may vary.

Expected ¹³C NMR Data

The ¹³C NMR spectrum provides a carbon count and information about the functional groups present. For oleanane-type triterpenoids, characteristic signals for the C-12 and C-13 double bond are observed.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Oleanane-Type Triterpenoids.

| Carbon | Chemical Shift (ppm) Range | Carbon Type |

|---|---|---|

| C-12 | 121.0 - 125.0 | sp² CH |

| C-13 | 142.0 - 145.0 | sp² C (quaternary) |

| C-3 | 78.0 - 80.0 | CH-OH |

| C-28 | 178.0 - 182.0 | COOH (if present) |

| Methyl Carbons | 15.0 - 35.0 | CH₃ |

| Methylene Carbons | 16.0 - 45.0 | CH₂ |

| Methine Carbons | 35.0 - 60.0 | CH |

| Quaternary Carbons | 30.0 - 50.0 | C |

Note: These are typical ranges and the exact chemical shifts for this compound may vary. The presence of additional hydroxyl groups, as in this compound, will influence the chemical shifts of the attached and neighboring carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum offer valuable clues about the structure. For triterpenoids, Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques.

Experimental Protocols for Mass Spectrometry of Triterpenoids

Sample Preparation:

-

A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS. For EI-MS, the sample is introduced directly or via a GC inlet.

Data Acquisition:

-

High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass and calculating the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion or a prominent fragment ion is selected and further fragmented to obtain detailed structural information. Collision-Induced Dissociation (CID) is a common fragmentation method.

Expected Mass Spectrometry Data

Oleanane-type triterpenes often exhibit a characteristic retro-Diels-Alder fragmentation of the C-ring, which is a key diagnostic feature in their mass spectra.

Table 3: Expected Mass Spectrometry Data for an Oleanane-Type Triterpenoid.

| Ion | Description | Expected m/z for a C₃₀H₄₈O₄ Skeleton |

|---|---|---|

| [M]+• or [M+H]+ | Molecular ion or protonated molecule | ~488 or 489 |

| [M-H₂O]+• | Loss of a water molecule | ~470 |

| [M-HCOOH]+• | Loss of formic acid (from a carboxylic acid) | ~442 |

| RDA fragment | Retro-Diels-Alder fragmentation product | ~248 |

Note: The exact m/z values will depend on the elemental composition of this compound. The retro-Diels-Alder fragmentation is a hallmark of olean-12-ene derivatives.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of this compound and related oleanane-type triterpenoids. While the specific spectral data for this compound remains to be publicly archived, the presented protocols and representative data offer a solid foundation for researchers working on the isolation, characterization, and development of this class of natural products. The application of the described NMR and MS techniques is fundamental to unambiguously determine the structure and stereochemistry of such complex molecules, which is a critical step in their journey towards potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Uncargenin C from Oleanolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a polyhydroxylated oleanane-type triterpenoid, has demonstrated notable anti-inflammatory properties. Its semi-synthesis from the readily available natural product, oleanolic acid, presents a valuable strategy for producing this compound for further pharmacological investigation. This document provides a proposed semi-synthetic route for this compound from oleanolic acid, based on established chemical and enzymatic hydroxylation methods for oleanane triterpenoids. Detailed protocols for key transformations and data on the biological activity of this compound are presented.

Introduction

Oleanolic acid is a pentacyclic triterpenoid widely distributed in the plant kingdom, known for a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects[1]. Chemical modifications of the oleanolic acid scaffold offer an opportunity to enhance its therapeutic properties. This compound, with the chemical structure 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a derivative of oleanolic acid distinguished by the presence of two additional hydroxyl groups at the C-6 and C-23 positions[2].

Natural sources of this compound include Uncaria rhynchophylla and Turpinia arguta[3][4]. However, isolation from these sources can be low-yielding and labor-intensive. A targeted semi-synthesis commencing from oleanolic acid provides a more controlled and potentially scalable route to obtain this compound for research and development. This application note outlines a proposed synthetic strategy and detailed protocols for the semi-synthesis of this compound.

Proposed Semi-Synthetic Pathway

The conversion of oleanolic acid to this compound necessitates the stereoselective introduction of hydroxyl groups at the C-6 and C-23 positions. The proposed synthetic workflow is depicted below.

Caption: Proposed two-step semi-synthesis of this compound from oleanolic acid.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations on oleanane-type triterpenoids. Optimization may be required for the specific synthesis of this compound.

Step 1: Regioselective Hydroxylation of Oleanolic Acid at C-23

The introduction of a hydroxyl group at the C-23 position of oleanolic acid can be achieved with high regioselectivity using enzymatic methods. Human cytochrome P450 enzyme CYP3A4 has been shown to catalyze this specific hydroxylation to produce 4-epi-hederagenin[3][4].

Protocol: Enzymatic C-23 Hydroxylation of Oleanolic Acid

-

Materials:

-

Oleanolic acid

-

Recombinant human CYP3A4 enzyme

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Incubator shaker (37 °C)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC for reaction monitoring and purification

-

-

Procedure:

-

Prepare a stock solution of oleanolic acid in a suitable solvent (e.g., DMSO).

-

In a reaction vessel, combine the potassium phosphate buffer, the NADPH regeneration system, and the desired concentration of oleanolic acid (e.g., 20–1000 µM)[4].

-

Initiate the reaction by adding the recombinant human CYP3A4 enzyme (e.g., 0.2 µM)[4].

-

Incubate the reaction mixture at 37 °C with shaking for a predetermined time (e.g., 30-60 minutes)[4].

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

Upon completion, quench the reaction by adding an equal volume of ice-cold organic solvent (e.g., ethyl acetate).

-

Extract the product by vortexing and centrifugation.

-

Collect the organic layer and evaporate the solvent under reduced pressure.

-

Purify the resulting 4-epi-hederagenin (C-23 hydroxylated oleanolic acid) using column chromatography or preparative HPLC.

-

Confirm the structure of the product using NMR and mass spectrometry.

-

Step 2: Allylic Hydroxylation at C-6

Proposed Protocol: C-6 Allylic Hydroxylation

-

Materials:

-

C-23 hydroxylated oleanolic acid (from Step 1)

-

Selenium dioxide (SeO₂) or other suitable allylic oxidizing agent

-

Solvent (e.g., dioxane, acetic acid)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Heating apparatus

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the C-23 hydroxylated oleanolic acid in a suitable solvent (e.g., dioxane or acetic acid) under an inert atmosphere.

-

Add a stoichiometric amount of selenium dioxide.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully filter to remove any solid residues.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate this compound.

-

Characterize the final product by NMR, mass spectrometry, and comparison with literature data for this compound.

-

Biological Activity and Signaling Pathway

This compound has been reported to possess anti-inflammatory properties. Specifically, it and its glycoside derivative have been shown to inhibit the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells[5].

Quantitative Data on Anti-inflammatory Activity

| Compound | Target Cytokine | IC₅₀ (µM) | Cell Line |

| This compound (Compound 7) | IL-12 p40 | 3.3 - 9.1 (range for active compounds) | LPS-stimulated bone marrow-derived dendritic cells |

| IL-6 | 3.3 - 9.1 (range for active compounds) | LPS-stimulated bone marrow-derived dendritic cells | |

| TNF-α | 8.8 - 20.0 (range for active compounds) | LPS-stimulated bone marrow-derived dendritic cells | |

| This compound glucoside (Compound 3) | IL-12 p40 | 3.3 - 9.1 (range for active compounds) | LPS-stimulated bone marrow-derived dendritic cells |

| IL-6 | 3.3 - 9.1 (range for active compounds) | LPS-stimulated bone marrow-derived dendritic cells | |

| TNF-α | 8.8 - 20.0 (range for active compounds) | LPS-stimulated bone marrow-derived dendritic cells | |

| Data extracted from a study on oleanane-type triterpenes from Kalopanax pictus, where specific IC₅₀ values for each compound within the active range were not detailed[5]. |

This compound and the TNF-α/NF-κB Signaling Pathway

The inhibition of TNF-α production suggests that this compound may interfere with inflammatory signaling pathways. A key pathway activated by inflammatory stimuli like LPS and which regulates the expression of TNF-α is the Nuclear Factor-kappa B (NF-κB) pathway[6][7][8]. The binding of TNF-α to its receptor (TNFR1) can also initiate a signaling cascade that leads to the activation of NF-κB[9][10].

The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory action of this compound.

Caption: Putative inhibition of the TNF-α/NF-κB signaling pathway by this compound.

Conclusion

The semi-synthesis of this compound from oleanolic acid is a promising approach to access this biologically active triterpenoid. The proposed synthetic route, involving enzymatic C-23 hydroxylation followed by chemical C-6 allylic oxidation, provides a framework for its production. Further research is warranted to optimize the reaction conditions and to fully elucidate the mechanism of its anti-inflammatory action, which appears to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. These application notes and protocols serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. 3Beta,6Beta,23-Trihydroxyolean-12-En-28-Oic Acid | C30H48O5 | CID 57397367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effects of oleanane-type triterpenes and saponins from the stem bark of Kalopanax pictus on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TNF-α/NF-κB signaling in the CNS: possible connection to EPHB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

Application Note: Quantitative Analysis of Uncargenin C using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)